

Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH supplier and purchasing information

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Compound of Interest

Compound Name: Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH

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Application Notes and Protocols: Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the procurement, application, and protocols for the use of **Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH**, a specialized pseudoproline dipeptide. This reagent is instrumental in solid-phase peptide synthesis (SPPS), particularly for overcoming challenges associated with peptide aggregation.

Product Overview and Mechanism of Action

Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH is a dipeptide building block where the threonine residue is reversibly protected as a 2,2,5-trimethyloxazolidine-4-carboxylic acid. This modification, known as a pseudoproline (ψ(Me,Me)pro), introduces a proline-like "kink" into the peptide backbone. During peptide synthesis, this structural feature disrupts the formation of inter-chain hydrogen bonds that lead to beta-sheet aggregation, a common cause of poor coupling efficiency and low yields in "difficult" sequences.^{[1][2][3][4]} The protecting group is labile to standard trifluoroacetic acid (TFA) cleavage conditions, regenerating the native threonine residue in the final peptide.^{[1][3][5]}

This dipeptide is particularly effective for incorporating the Ile-Thr motif while mitigating aggregation risks.^[6] Its use can significantly improve the purity and yield of crude peptides.^[1]

[3] The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for its seamless integration into standard Fmoc-based SPPS workflows.[6][7]

Supplier and Purchasing Information

Fmoc-Ile-Thr(psi(Me,Me)pro)-OH is available from several specialized chemical suppliers. The following table summarizes key purchasing information. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

Supplier	Product Name/Brand	CAS Number	Molecular Weight	Purity/Assay
Sigma-Aldrich (Novabiochem®)	Fmoc-Ile-Thr(ψMe,Me pro)-OH	957780-52-8	494.58 g/mol	≥97.0% (HPLC), ≥97% (TLC)[6]
Chem-Impex	Fmoc-Ile-Thr[ψ(Me,Me)Pro]-OH	957780-52-8	494.59 g/mol	95 - 102% (Titration)[7]
Bachem	Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH	957780-52-8	494.58 g/mol	N/A
Creative Peptides	Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH	957780-52-8	494.58 g/mol	N/A
Aapptec Peptides	Fmoc-Ile-Thr(ψ Me,Me pro)-OH	957780-52-8	494.6 g/mol	N/A
MedChemExpress	Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH	957780-52-8	494.58 g/mol	N/A
SYNTIDES	Fmoc-Ile-Thr[ψ(Me,Me)Pro]-OH	957780-52-8	494.58 g/mol	N/A
Alkali Scientific	Fmoc-Ile-Thr(ψMe,Me pro)-OH	957780-52-8	494.58 g/mol	N/A

Storage Conditions: Store at 2-8°C[6] or ≤ -4°C[7] in a dry, well-ventilated place.

Applications in Research and Drug Development

The unique properties of this dipeptide make it a valuable tool in several research areas:

- Synthesis of "Difficult" Peptides: Its primary application is to enable the synthesis of long or aggregation-prone peptide sequences, such as human amylin.[2]
- Drug Development: It is used in the design and synthesis of peptide-based therapeutics, where precise control over conformation is critical for receptor binding and biological activity. [7] The induced turn can stabilize bioactive conformations.
- Synthesis of Cyclic Peptides: The pre-organized kink in the peptide backbone can facilitate and accelerate the cyclization of linear peptides, often leading to higher yields.[2][3]
- Bioconjugation: Peptides synthesized with this building block can be used in bioconjugation processes to create more effective therapeutic agents.[7]

Experimental Protocols

The following is a representative protocol for the incorporation of **Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH** into a peptide sequence using manual or automated Fmoc-based solid-phase peptide synthesis.

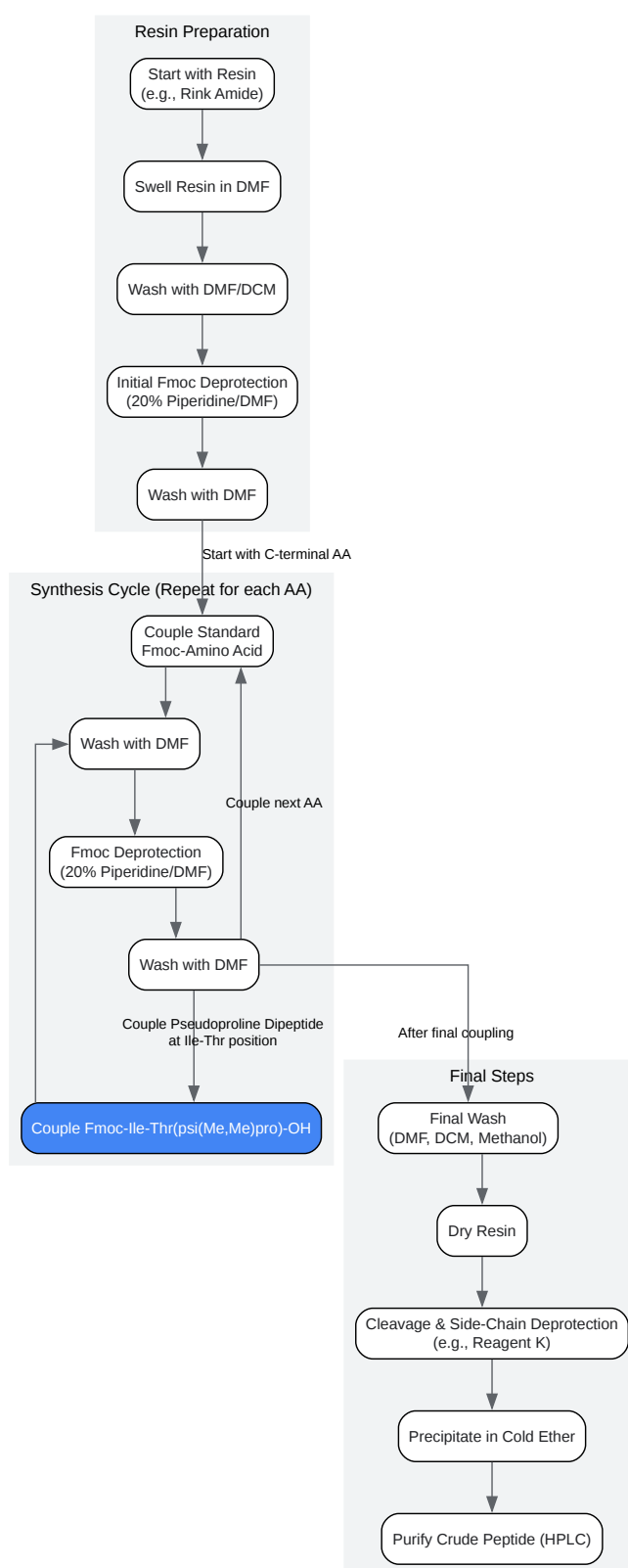
4.1. Materials and Reagents

- Fmoc-Rink Amide MBHA resin (or other suitable solid support)
- **Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH**
- Other required Fmoc-protected amino acids
- Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
- Deprotection Solution: 20% (v/v) piperidine in DMF
- Coupling Reagents: HBTU/HCTU/HATU, or other suitable carbodiimide-based reagents
- Activator Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
- Washing Solvents: DMF, DCM, Isopropanol

- Cleavage and Deprotection Cocktail: e.g., Reagent K (TFA/phenol/water/thioanisole/TIPS, 82.5:5:5:5:2.5) - Note: The specific cocktail depends on the other amino acids in the sequence.
- Precipitation Solvent: Cold diethyl ether

4.2. Synthesis Workflow

The following diagram illustrates the key steps in a solid-phase peptide synthesis cycle using the pseudoproline dipeptide.



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Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

4.3. Detailed Coupling Protocol for **Fmoc-Ile-Thr(psi(Me,Me)pro)-OH**

- **Resin Preparation:** Start with a swelled and Fmoc-deprotected peptide-resin in a reaction vessel.
- **Activation:** In a separate vial, dissolve **Fmoc-Ile-Thr(psi(Me,Me)pro)-OH** (1.5 equivalents relative to resin functionalization) and a coupling reagent like HATU (1.5 equivalents) in DMF. Add DIPEA (3.0 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
- **Coupling:** Add the activated dipeptide solution to the resin. Agitate the mixture at room temperature for 1-2 hours.^[1] Note: A longer coupling time compared to standard amino acids is recommended to ensure complete reaction.
- **Washing:** After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents.
- **Proceed to the next cycle:** Perform Fmoc deprotection with 20% piperidine in DMF to prepare for the coupling of the next amino acid.

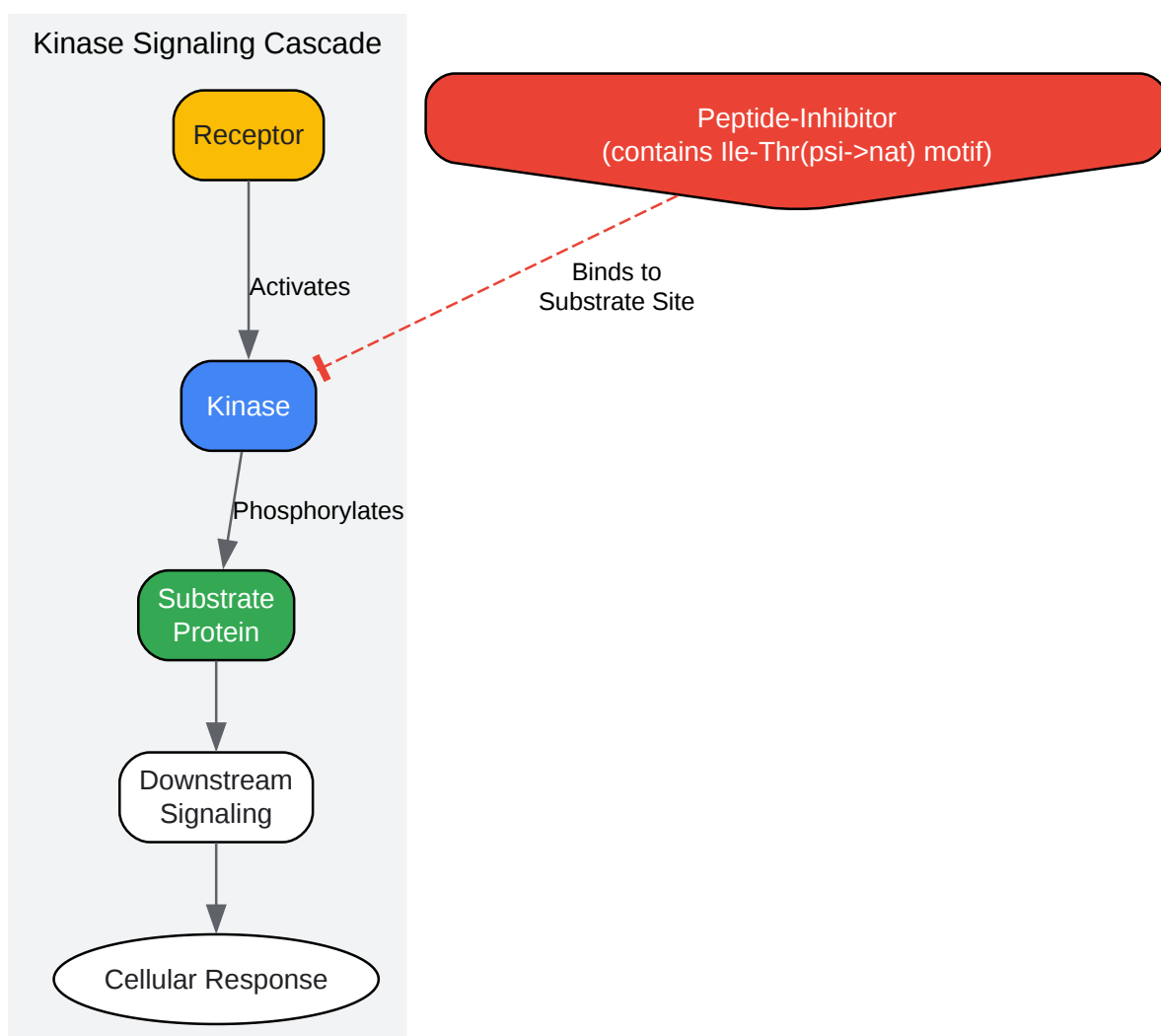
4.4. Cleavage and Final Deprotection

- After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.
- Treat the resin with a cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes all side-chain protecting groups, including the conversion of the pseudoproline back to threonine.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conceptual Application: Modulating a Signaling Pathway

Peptides synthesized using this dipeptide can act as inhibitors or modulators of protein-protein interactions (PPIs), which are central to many signaling pathways. The induced turn structure can mimic a beta-turn in a native protein, allowing the synthetic peptide to bind with high affinity and specificity.

The diagram below illustrates a hypothetical scenario where a peptide (Peptide-Inhibitor) synthesized with **Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH** is used to disrupt the interaction between a kinase and its substrate, thereby inhibiting a downstream signaling cascade.



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Caption: Inhibition of a kinase signaling pathway by a peptide modulator.

Troubleshooting and Guidelines

- **Placement:** For optimal disruption of aggregation, insert the pseudoproline dipeptide before hydrophobic regions of the peptide sequence.[3]
- **Spacing:** It is recommended to have at least two amino acids between pseudoproline residues or between a pseudoproline and a natural proline.[3] The optimal spacing is generally considered to be 5-6 residues.[3]
- **Coupling Efficiency:** Monitor coupling reactions (e.g., using a Kaiser test). If coupling is slow, extend the reaction time or consider a double coupling.
- **Side Reactions:** The use of pseudoproline dipeptides has been shown to suppress the formation of aspartimide side products when an Asp residue is adjacent to a Ser or Thr.[3]

By leveraging the unique structural properties of **Fmoc-Ile-Thr(ψ(Me,Me)pro)-OH**, researchers can successfully synthesize complex peptides that were previously inaccessible, paving the way for new discoveries in biology and medicine.

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